molecular formula C11H11ClN2O2 B11872162 Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

Cat. No.: B11872162
M. Wt: 238.67 g/mol
InChI Key: PCKKJNBQRAWVNW-UHFFFAOYSA-N
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Description

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of an aminomethyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylate ester group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminomethyl and chloro substituents. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly those targeting neurological or oncological conditions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the chloro and carboxylate groups can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Indole-3-carboxylate: Another indole derivative with a carboxylate group, but lacking the aminomethyl and chloro substituents.

    5-Chloroindole: Similar in structure but without the aminomethyl and carboxylate groups.

    7-Aminomethylindole: Lacks the chloro and carboxylate groups but shares the aminomethyl substitution.

Uniqueness: Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)9-7-2-3-14-10(7)6(5-13)4-8(9)12/h2-4,14H,5,13H2,1H3

InChI Key

PCKKJNBQRAWVNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1C=CN2)CN)Cl

Origin of Product

United States

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